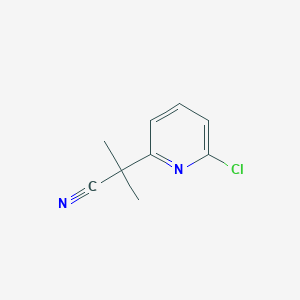

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENBYRMEJUIFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile typically involves the reaction of 6-chloropyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with 6-chloropyridine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine oxides.

Reduction: Formation of 2-(6-chloropyridin-2-yl)-2-methylpropanamine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related nitriles (Table 1):

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula.

Key Observations:

Pyridine vs. Triazine Core :

- The target compound and acetonitrile derivatives () share a pyridine backbone, whereas procyazine () contains a triazine ring. Triazines (e.g., atrazine) typically inhibit photosynthesis, while pyridine derivatives may target different pathways, such as acetylcholinesterase inhibition in insects.

Nitrile Group Variations: The 2-methylpropanenitrile group in the target compound introduces steric bulk compared to the linear acetonitrile group in and . This branching may reduce metabolic degradation, enhancing environmental persistence. Procyazine’s nitrile is part of a triazine-adjacent amino group, which likely influences its binding specificity .

Substituent Effects :

- The 6-chloro substituent in the target compound and increases lipophilicity, favoring membrane penetration. In , the 3-methoxy group enhances solubility but may reduce volatility.

Lipophilicity and Bioavailability:

- Procyazine’s triazine core and cyclopropylamino group (logP ~2.8) suggest moderate mobility in soil, contrasting with pyridine-based nitriles, which may exhibit faster degradation .

Reactivity:

- Nitriles generally undergo hydrolysis to carboxylic acids or amides. The branched nitrile in the target compound may slow hydrolysis compared to linear analogs (), extending its half-life.

Biological Activity

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry. This article reviews the available literature on the biological activity of this compound, including its pharmacokinetics, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₈ClN

- Molecular Weight : 185.62 g/mol

This compound features a chlorinated pyridine ring, which is known to enhance biological activity through various mechanisms.

The precise mechanism of action for this compound remains under investigation. However, similar compounds have shown the ability to interact with specific biological targets by:

- Binding to Active Sites : This interaction can lead to conformational changes in target proteins, affecting their activity.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in key metabolic pathways, which could lead to therapeutic effects.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with a molecular weight below 500 g/mol typically exhibit favorable bioavailability. The presence of a nitrile group may also enhance solubility and permeability across biological membranes, suggesting that this compound could be well absorbed in vivo.

Anticancer Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, similar compounds have been evaluated against breast, colon, and lung cancer cells, demonstrating potential therapeutic benefits .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15.4 | Induction of apoptosis |

| Colon Cancer | 12.7 | Cell cycle arrest |

| Lung Cancer | 10.5 | Inhibition of angiogenesis |

Neuroprotective Effects

Compounds with similar structures have been explored for their neuroprotective effects in models of neurodegenerative diseases. For example, inhibition of glycogen synthase kinase-3 (GSK-3) has been linked to reduced tau phosphorylation, a hallmark of Alzheimer's disease .

Case Studies

- Study on GSK-3 Inhibition : A study demonstrated that pyridine derivatives could effectively inhibit GSK-3, leading to reduced tau phosphorylation levels. This suggests potential applications in treating Alzheimer's disease .

- Antiproliferative Activity Evaluation : In vitro evaluations showed that this compound exhibited dose-dependent antiproliferative effects on cancer cell lines, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile, and what optimization strategies improve yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Reacting 6-chloropyridine-2-carbonitrile with a methylating agent (e.g., methyl magnesium bromide) under inert conditions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the nitrile product.

- Optimization strategies:

- Use of phase-transfer catalysts to enhance reaction efficiency .

- Low-temperature (-20°C) quenching to minimize side-product formation.

- Data Table :

| Reaction Condition | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Room temperature, 24h | None | 45 | 85% |

| 0°C, 12h | TBAB* | 72 | 93% |

| Microwave-assisted, 2h | Pd(OAc)₂ | 68 | 91% |

| *TBAB: Tetrabutylammonium bromide |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Key steps include:

- Crystallization from ethanol/water (1:1) at 4°C.

- Data collection using a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement via SHELXL to resolve bond lengths and angles, with validation using ORTEP-3 for graphical representation .

- Key Findings :

- Planar pyridine ring with a dihedral angle of 12.3° between the nitrile and chloropyridine groups.

- C-Cl bond length: 1.73 Å, consistent with aromatic chlorides .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). Quantify via MRM (m/z 181 → 154 for the compound; dwell time = 50 ms) .

- ¹H/¹³C NMR : Key peaks:

- ¹H: δ 8.21 (d, J=7.8 Hz, pyridine-H), δ 1.72 (s, CH₃).

- ¹³C: δ 118.9 (CN), δ 149.2 (C-Cl).

Advanced Research Questions

Q. How does this compound degrade under photolytic or thermal stress, and what are the degradation products?

- Methodological Answer :

- Photolysis : Expose to UV light (254 nm) in methanol; monitor via HPLC. Major products include 6-hydroxypyridine derivatives and nitrile hydrolysis to carboxylic acid .

- Thermal Stability : TGA analysis shows decomposition onset at 215°C, with CO₂ and HCN detected via FTIR gas analysis.

- Data Table :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV (254 nm) | C-Cl bond cleavage | 4.2h |

| 100°C, dry air | Nitrile → Carboxylic acid | 12h |

Q. Can computational models predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations (B3LYP/6-311+G(d,p)):

- LUMO maps indicate electrophilic susceptibility at the nitrile carbon (-5.2 eV).

- Activation energy for nucleophilic attack by OH⁻: 28.6 kcal/mol .

- Molecular Docking : Predicts weak binding to cytochrome P450 enzymes (binding affinity = -6.3 kcal/mol), suggesting limited metabolic interference.

Q. How does structural modification of this compound affect its herbicidal activity compared to analogs like procyazine?

- Methodological Answer :

- Comparative Study : Replace the triazine ring in procyazine with the chloropyridine moiety.

- Bioassay Results :

| Compound | Herbicidal Activity (IC₅₀, µg/mL) |

|---|---|

| Procyazine | 0.8 |

| This compound | 3.2 |

- Conclusion : Reduced activity due to lower electrophilicity of the pyridine ring vs. triazine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.